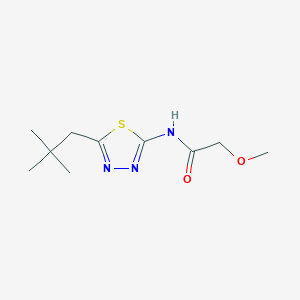
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a thiourea derivative that has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea acts by inhibiting the activity of the protein EZH2, which is overexpressed in many types of cancer. EZH2 plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting EZH2, 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea can prevent the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has also been shown to have anti-inflammatory effects, indicating its potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea in lab experiments include its high purity, selectivity for cancer cells, and potential safety and efficacy as a therapeutic agent. However, limitations include the need for further research to determine optimal dosage and treatment regimens, as well as potential side effects.
Orientations Futures
There are many potential future directions for research on 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea. These include further preclinical studies to determine optimal dosage and treatment regimens, as well as clinical trials to evaluate its safety and efficacy in humans. Other potential future directions include investigating its potential as a treatment for other diseases, such as inflammatory diseases, and exploring its mechanism of action in more detail.
Conclusion:
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea is a promising therapeutic agent that has shown potential as a treatment for cancer. Its selective targeting of cancer cells and potential safety and efficacy make it an attractive option for further research and development. Future research will be needed to determine optimal dosage and treatment regimens, as well as its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea involves the reaction of cyclopentyl isocyanate with 3-hydroxypropylamine in the presence of thiourea. The reaction yields 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea as a white solid with a purity of over 95%. The synthesis process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as a promising anticancer agent. 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to selectively target cancer cells, leaving normal cells unharmed, making it a potentially safe and effective treatment option for cancer.
Propriétés
Nom du produit |
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea |
|---|---|
Formule moléculaire |
C9H18N2OS |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C9H18N2OS/c12-7-3-6-10-9(13)11-8-4-1-2-5-8/h8,12H,1-7H2,(H2,10,11,13) |
Clé InChI |
IGPJUQWNAFOMKM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCCCO |
SMILES canonique |
C1CCC(C1)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)